molecular formula C20H19N3O4S B11204826 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No.: B11204826
M. Wt: 397.4 g/mol
InChI Key: OOSQOIHVMOAECC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve yield and reduce reaction times. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide lies in its specific substitution pattern and the presence of both methoxy and methyl groups. These functional groups can significantly influence the compound’s biological activity and its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H19N3O4S/c1-13-3-5-14(6-4-13)20(24)21-19-17-11-28(25,26)12-18(17)22-23(19)15-7-9-16(27-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI Key

OOSQOIHVMOAECC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC

Origin of Product

United States

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